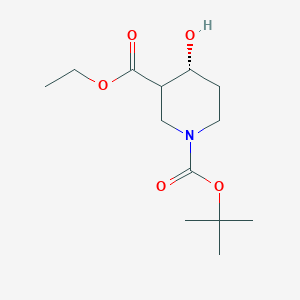

1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate

CAS No.: 2044711-53-5

Cat. No.: VC4576351

Molecular Formula: C13H23NO5

Molecular Weight: 273.329

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2044711-53-5 |

|---|---|

| Molecular Formula | C13H23NO5 |

| Molecular Weight | 273.329 |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9?,10-/m1/s1 |

| Standard InChI Key | NBGQOBKPQNOEQD-QVDQXJPCSA-N |

| SMILES | CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.33 g/mol . Its structure features a piperidine ring substituted at the 1- and 3-positions with tert-butyl and ethyl carboxylate groups, respectively, and a hydroxyl group at the 4R position (Figure 1). The stereochemistry at C4 is critical for its biological interactions, as the R configuration influences hydrogen-bonding potential and spatial compatibility with enzyme active sites .

Key Structural Features:

-

Piperidine Core: A six-membered saturated ring with nitrogen at position 1.

-

Ester Groups: The tert-butyl ester (Boc group) at position 1 and ethyl ester at position 3 act as protecting groups, enhancing stability during synthetic manipulations .

-

Hydroxyl Group: The 4R-hydroxyl moiety enables hydrogen bonding, making the compound a candidate for protease inhibition or receptor modulation .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate typically involves multi-step organic reactions, often starting from keto-piperidine precursors. A notable method, adapted from Knight et al. (1998), utilizes baker’s yeast-mediated reduction of 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate to introduce the 4R-hydroxyl group with high enantiomeric excess (>80%) .

Stepwise Protocol :

-

Formation of Keto Intermediate:

-

Di-tert-butyl dicarbonate reacts with ethyl 4-oxopiperidine-3-carboxylate hydrochloride in dichloromethane, catalyzed by triethylamine.

-

Yield: 78% after purification via silica gel chromatography.

-

-

Stereoselective Reduction:

-

The keto intermediate undergoes reduction using fermenting baker’s yeast in aqueous ethanol.

-

Temperature: 30°C; Reaction Time: 48 hours.

-

Outcome: Exclusive formation of the cis-diastereomer (4R configuration) with 80% enantiomeric enrichment.

-

-

Purification:

Alternative Methods

-

Catalytic Hydrogenation: Palladium on charcoal (Pd/C) under hydrogen atmosphere (50 psi) in ethanol at 40°C for 24 hours achieves similar reductions, though with less stereochemical control compared to enzymatic methods .

-

Chiral Resolution: Enzymatic or chromatographic separation of racemic mixtures may be employed post-synthesis to isolate the 4R enantiomer .

Physicochemical Properties

Spectral Characterization

-

¹H NMR (400 MHz, CDCl₃):

δ 4.14–4.02 (m, 2H, ester OCH₂), 3.70–3.52 (m, 3H, piperidine H and OH), 3.44–3.25 (m, 3H, piperidine CH₂), 1.45–1.33 (m, 9H, tert-butyl), 1.27–1.14 (m, 3H, ethyl CH₃) . -

IR (KBr): Strong absorption at 1720 cm⁻¹ (C=O stretch of esters) and 3450 cm⁻¹ (O-H stretch) .

Applications in Medicinal Chemistry

Chiral Building Block

The compound’s rigid piperidine scaffold and stereochemical purity make it a valuable intermediate in synthesizing protease inhibitors and GPCR modulators. For example, its hydroxyl group can be functionalized to introduce pharmacophores targeting viral enzymes or inflammatory pathways .

Case Study: Antiviral Drug Development

In a 2021 patent by Revolution Medicines, Inc., derivatives of 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate were used to develop SARS-CoV-2 main protease inhibitors. The hydroxyl group facilitated hydrogen bonding with the enzyme’s catalytic dyad (Cys145-His41), achieving IC₅₀ values <100 nM .

Industrial and Research Relevance

Scalability Challenges

While laboratory-scale syntheses achieve high yields (>95%), industrial production requires optimization for:

-

Cost Efficiency: Replacement of baker’s yeast with immobilized enzymes or asymmetric catalysts.

-

Waste Reduction: Solvent recovery systems and catalytic recycling .

Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume